molecular formula C6H11ClN2O B3034508 (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride CAS No. 1820678-28-1

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride

Cat. No.: B3034508
CAS No.: 1820678-28-1
M. Wt: 162.62
InChI Key: NPMULJZHGGGTFP-UHFFFAOYSA-N
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Description

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an oxazole ring substituted with methyl groups at the 2 and 4 positions and an amine group at the 5 position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethyloxazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Materials: 2,4-dimethyloxazole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkylated or N-acylated products.

Scientific Research Applications

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethyloxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The oxazole ring may also participate in π-π stacking interactions, contributing to the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-oxazolyl)methanamine hydrochloride
  • (4-Methyl-2-oxazolyl)methanamine hydrochloride
  • (2,4-Dimethylthiazol-5-yl)methanamine hydrochloride

Uniqueness

(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)9-5(2)8-4;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMULJZHGGGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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